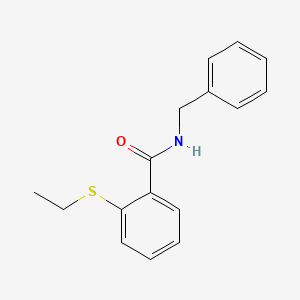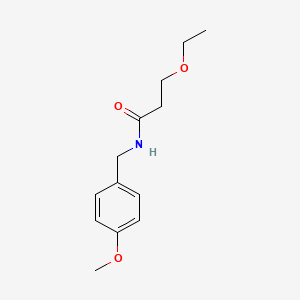
3-ethoxy-N-(4-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-(4-methoxybenzyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to the third carbon of the propanamide chain and a methoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-methoxybenzyl)propanamide typically involves the reaction of 3-ethoxypropanoic acid with 4-methoxybenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Starting Materials: 3-ethoxypropanoic acid and 4-methoxybenzylamine.
Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or carbodiimide to activate the carboxylic acid group.
Product Formation: The reaction yields this compound as the main product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-ethoxy-N-(4-methoxybenzyl)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxybenzyl)propanamide: Similar structure but with a chloro group instead of an ethoxy group.
N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine: Contains a methoxybenzyl group but differs in the amine structure.
Uniqueness
3-ethoxy-N-(4-methoxybenzyl)propanamide is unique due to the presence of both ethoxy and methoxybenzyl groups, which can impart specific chemical and biological properties. Its unique structure allows for diverse applications in various fields.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-ethoxy-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C13H19NO3/c1-3-17-9-8-13(15)14-10-11-4-6-12(16-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,14,15) |
InChI Key |
NVKUMEJXZFABDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


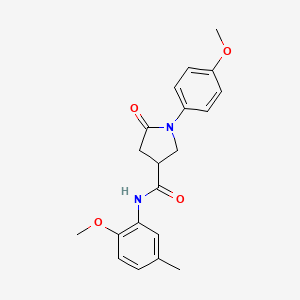
![1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11167581.png)
![3-(4-biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11167586.png)
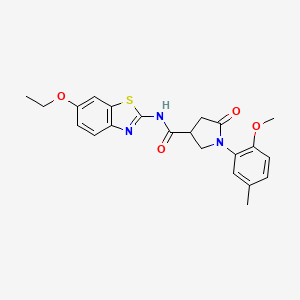
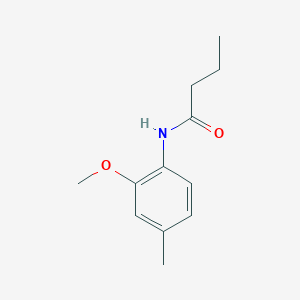
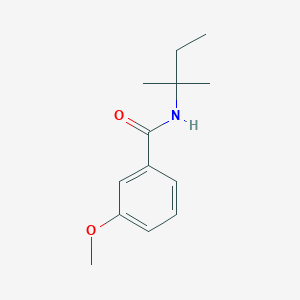
![N-(1,3-benzodioxol-5-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11167613.png)

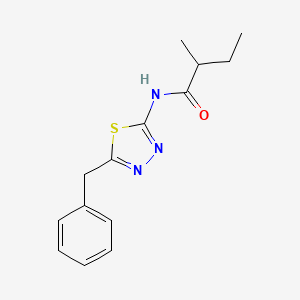
![2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11167626.png)
![N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B11167631.png)
![3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11167635.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide](/img/structure/B11167642.png)
